molecular formula C9H10N2O2 B175734 (5-Methoxy-1H-indazol-3-yl)methanol CAS No. 169789-36-0

(5-Methoxy-1H-indazol-3-yl)methanol

Cat. No.: B175734
CAS No.: 169789-36-0
M. Wt: 178.19 g/mol
InChI Key: FBKSZQFRAVLLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methoxy-1H-indazol-3-yl)methanol (CAS 169789-36-0) is a high-value indazole derivative supplied with a purity of 96% . This compound, with the molecular formula C 9 H 10 N 2 O 2 and a molecular weight of 178.19 g/mol, serves as a versatile building block in medicinal chemistry and organic synthesis . The indazole scaffold is a prominent pharmacophore known for its diverse biological activities, and the hydroxymethyl group at the 3-position provides a reactive handle for further chemical modification, enabling the synthesis of more complex molecules . This chemical is exclusively for research and development purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers handling this compound should refer to the Safety Data Sheet (SDS) and adhere to all safety protocols. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methoxy-2H-indazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-6-2-3-8-7(4-6)9(5-12)11-10-8/h2-4,12H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKSZQFRAVLLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NN=C2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Methoxy 1h Indazol 3 Yl Methanol and Analogous Indazole Compounds

Direct Synthesis of (5-Methoxy-1H-indazol-3-yl)methanol

The direct synthesis of this compound can be approached through multi-step sequences involving the initial formation of a substituted indazole core followed by functional group manipulations.

Optimized Reaction Pathways and Conditions

A plausible and efficient pathway to this compound involves a two-step process starting from readily available precursors. The initial step is the synthesis of 5-methoxy-1H-indazol-3-ol. This can be achieved through the cyclization of 2-bromo-5-methoxybenzoic acid with hydrazine (B178648) hydrate. chim.it This reaction proceeds via an initial nucleophilic acyl substitution followed by an intramolecular cyclization, with copper sometimes used as a catalyst. chim.it

Once 5-methoxy-1H-indazol-3-ol is obtained, the subsequent step involves the reduction of the 3-hydroxyl group to a hydroxymethyl group. While specific literature for the reduction of this exact substrate is not prevalent, standard reducing agents capable of converting a phenolic hydroxyl to a benzylic alcohol, or more likely, reducing a related carbonyl functionality, would be employed. A more common synthetic route would involve the reduction of the corresponding 1H-indazole-3-carboxylic acid or its ester derivative.

An alternative approach to the 5-methoxy-1H-indazole core involves the diazotization of 4-methoxy-2-methylaniline, followed by cyclization. This method has been reported to produce 5-methoxy-1H-indazole in high yield. chim.it Subsequent C3-functionalization would then be required to introduce the methanol (B129727) group.

Table 1: Key Intermediates and Starting Materials

Compound NameStructureRole in Synthesis
2-Bromo-5-methoxybenzoic acidStarting material for 5-methoxy-1H-indazol-3-ol
Hydrazine hydrateReagent for indazole ring formation
5-Methoxy-1H-indazol-3-olKey intermediate
4-Methoxy-2-methylanilineStarting material for 5-methoxy-1H-indazole

Synthesis of Related Indazole-3-methanol Derivatives

The introduction of a hydroxymethyl group at the 3-position of the indazole nucleus is a critical transformation. Formaldehyde (B43269) is a common C1 source for this purpose.

Formaldehyde Addition Reactions to the Indazole Nucleus

The reaction of indazoles with formaldehyde can lead to hydroxymethylation, typically at the N1 position. Studies have shown that NH-indazoles react with formaldehyde in aqueous hydrochloric acid to yield N1-hydroxymethyl derivatives. acs.orgnih.govnih.govresearchgate.net This reaction is general for a range of substituted indazoles, including nitro-substituted derivatives. acs.orgnih.govnih.gov

Mechanistic Studies of Hydroxymethylation at Indazole Positions

The mechanism of hydroxymethylation of indazoles in acidic media has been investigated. acs.orgnih.govnih.govresearchgate.net The reaction is believed to proceed via the protonation of formaldehyde, which then acts as an electrophile. The indazole, existing in equilibrium between its 1H- and 2H-tautomers, attacks the protonated formaldehyde. acs.orgresearchgate.net Theoretical calculations have supported this mechanism, providing insights into the transition states and the stability of the resulting hydroxymethylated products. acs.orgresearchgate.net The regioselectivity of the attack (N1 vs. N2) is influenced by the electronic nature of the substituents on the indazole ring. acs.org For many indazoles, the formation of the N1-hydroxymethyl derivative is favored. acs.orgnih.govnih.gov

Preparation of Functionalized this compound Analogs

The synthesis of functionalized analogs of this compound is crucial for developing structure-activity relationships in drug discovery programs. Alkylation and acylation are common strategies for modifying the indazole core.

Strategies for Alkylation and Acylation

The alkylation and acylation of indazoles can occur at either the N1 or N2 position, and the regioselectivity is dependent on the reaction conditions and the substituents on the indazole ring. beilstein-journals.org Generally, direct alkylation of 1H-indazoles can lead to a mixture of N1- and N2-substituted products. beilstein-journals.org However, selective N1-alkylation can be achieved using specific conditions, such as employing cesium carbonate as the base and alkyl tosylates as the alkylating agent. beilstein-journals.org

Acylation of indazoles can be achieved using various acylating agents, such as acid chlorides. google.com Similar to alkylation, a mixture of N1 and N2 acylated products can be formed. The presence of a substituent at the 3-position, such as the methanol group in the target compound, can influence the regioselectivity of these reactions. For instance, the hydroxyl group of the methanol substituent could also be a site for acylation. The synthesis of various N-acyl and N-alkyl indazole derivatives has been reported, providing a toolbox for the preparation of a diverse library of functionalized analogs. google.comsci-hub.se

Table 2: Common Reagents for Functionalization

Reaction TypeReagent ClassExample Reagents
AlkylationAlkyl halides, Alkyl tosylatesMethyl iodide, Benzyl (B1604629) bromide, Ethyl tosylate
AcylationAcid chlorides, Acid anhydridesAcetyl chloride, Benzoyl chloride, Acetic anhydride

Integration into Complex Molecular Architectures

The this compound scaffold and its close chemical derivatives serve as crucial building blocks in the construction of more complex molecular structures, particularly in the field of medicinal chemistry. The strategic placement of the methoxy (B1213986) and methanol groups on the indazole core allows for diverse functionalization and integration into larger, multi-functional molecules designed to interact with biological targets.

Research has demonstrated the utility of derivatives such as 5-methoxy-1H-indazole-3-carboxaldehyde and 1-(5-methoxy-1H-indazol-3-yl)propan-2-amine in the synthesis of potent enzyme inhibitors. For instance, these indazole-based synthons have been used to create inhibitors of Phosphodiesterase 9 (PDE9), a target for therapeutic intervention in conditions like Alzheimer's disease. mdpi.com In one approach, 5-methoxy-1H-indazole-3-carboxaldehyde is reacted with a complex amine-containing core to form the final inhibitor, showcasing a key strategy for integrating the indazole moiety. mdpi.com Similarly, the amine derivative, 1-(5-methoxy-1H-indazol-3-yl)propan-2-amine, has been successfully incorporated into related complex structures. mdpi.com

The versatility of the substituted indazole core is further highlighted in the multi-step synthesis of arylsulfonamides designed as antagonists for the CC-Chemokine Receptor 4 (CCR4). acs.org Although using a 4-methoxy analogue, the synthetic route exemplifies a common paradigm for building molecular complexity. The synthesis begins with the formation of an amino-indazole from a substituted 2-fluorobenzonitrile. acs.org This is followed by a sequence of reactions that build upon the indazole core:

N1-Alkylation: A benzyl group, itself containing a reactive cyano functional group, is attached to the N1 position of the indazole ring. acs.org

Sulfonamide Formation: The amino group at the 3-position is converted into a potent sulfonamide by reacting it with a sulfonyl chloride, such as 5-chloro-2-thiophenesulfonyl chloride. acs.org

Side-Chain Elaboration: The cyano group on the N1-benzyl substituent is reduced to a primary amine, which is then further acylated to introduce additional structural and functional diversity, leading to the final complex and biologically active molecule. acs.org

This step-wise approach allows for the systematic construction of large molecules around the central indazole scaffold. The following table details examples of indazole building blocks and the complex molecules they are used to create.

Indazole Building BlockCore Structure for IntegrationResulting Complex Molecule ClassReference
5-methoxy-1H-indazole-3-carboxaldehyde1-Cyclopentyl-6-amino-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivativePDE9 Inhibitors mdpi.com
1-(5-methoxy-1H-indazol-3-yl)propan-2-amine1-Cyclopentyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-onePDE9 Inhibitors mdpi.com
3-Amino-4-methoxy-1H-indazole3-Cyanobenzyl chloride, 5-chloro-2-thiophenesulfonyl chloride, various carboxylic acidsCCR4 Antagonists (Indazole Arylsulfonamides) acs.org

The indazole ring system's ability to be linked to other heterocyclic structures is a testament to its role as a privileged scaffold in drug discovery. Patent literature reveals a vast array of complex molecules where the indazole core is appended to other rings, creating diverse chemical entities for screening against various kinases. google.com This demonstrates the broad applicability of indazole derivatives in constructing libraries of potential therapeutic agents.

The table below showcases the diversity of heterocyclic systems that have been chemically linked to an indazole core to generate complex molecular architectures.

Linked Heterocyclic SystemExample of Complex Indazole-Containing StructureReference
Isoxazole[5-(1H-indazol-5-yl)isoxazol-3-yl]methanol google.com
Imidazo[1,2-a]pyrimidineN-cyclohexyl-2-(1H-indazol-5-yl)imidazo[1,2-a]pyrimidin-3-amine google.com
Thiazole4-(1H-indazol-5-yl)-N-phenyl-1,3-thiazol-2-amine google.com
Imidazo[1,2-a]pyridineN-benzyl-2-(1H-indazol-5-yl)imidazo[1,2-a]pyridin-3-amine google.com
1,2,3-Triazole5-(1-benzyl-1H-1,2,3-triazol-4-yl)-1H-indazole google.com

Furthermore, the alcohol functionality of this compound itself can be a key site for derivatization. In modern synthetic chemistry, direct functional group interconversion is a powerful tool. For example, the conversion of alcohols to trifluoromethyl groups is a highly valuable transformation in medicinal chemistry. Protocols for such deoxytrifluoromethylation reactions have been developed that are compatible with heterocyclic substrates, including indazoles, streamlining the synthesis of complex, fluorinated drug-like molecules from simple alcohol precursors. kuleuven.be

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Methoxy (B1213986) Substitution on Biological Activity

The presence and position of a methoxy group on the indazole ring can significantly modulate the biological profile of the resulting compound. Research into various indazole derivatives has highlighted that a methoxy substituent, particularly at certain positions, is a key feature for enhancing potency against several biological targets.

For instance, in the context of neuronal nitric oxide synthase (nNOS) inhibition, 7-methoxyindazole was found to be the most active compound in its series. tandfonline.comnih.gov Studies comparing it to unsubstituted indazole showed that the electron-donating methoxy group increased the inhibitory effect. tandfonline.com However, increasing the size of the alkoxy group at this position (e.g., to ethoxy, propoxy, or butoxy) led to a decrease in biological activity, suggesting a steric hindrance effect within the target's active site. tandfonline.comnih.gov

Similarly, for the inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways, a methoxy group at the 5-position (5-OMe) was identified as a relevant structural feature for activity. sci-hub.se The importance of the 5-methoxy group is also evident in inhibitors of Glycogen Synthase Kinase-3 (GSK-3). Compared to a methyl group at the same position, the 5-methoxy derivative exhibited higher potency, underscoring the favorable influence of this specific substituent. rsc.org

Furthermore, in the development of anticancer agents, derivatives with meta- and para-methoxy substituted aniline (B41778) rings attached to the indazole scaffold have demonstrated superior activity. longdom.orglongdom.org In one series of fibroblast growth factor receptor 1 (FGFR1) inhibitors, replacing a 3-methoxyphenyl (B12655295) group with larger alkoxy groups like 3-ethoxyphenyl or 3-isopropoxyphenyl led to an increase in activity. rsc.org These findings collectively underscore that the methoxy group is not merely a passive substituent but an active contributor to the pharmacological profile of indazole derivatives, influencing potency through electronic and steric interactions.

Table 1: Effect of Methoxy Substitution on Biological Targets

Target Enzyme/ReceptorPosition of Methoxy GroupObserved Effect on ActivityReference
Neuronal Nitric Oxide Synthase (nNOS)C7Increases inhibitory effect compared to unsubstituted indazole. tandfonline.com
5-Lipoxygenase (5-LOX)C5Considered a relevant structural feature for inhibition. sci-hub.se
Glycogen Synthase Kinase-3 (GSK-3)C5More potent than a methyl group at the same position. rsc.org
Anticancer (general)On attached aniline ringSuperior activity observed with m-methoxy and p-methoxy derivatives. longdom.orglongdom.org
Fibroblast Growth Factor Receptor 1 (FGFR1)On attached phenyl ring (C3)Larger alkoxy groups (ethoxy, isopropoxy) increase activity compared to methoxy. rsc.org

Positional and Substituent Effects on the Indazole Core Activity

Core Scaffold Modifications and Their Impact on Activity

The indazole ring itself is often a superior heterocyclic system for achieving desired biological activity. nih.gov However, the substitution pattern on the bicyclic core is critical. For CC-chemokine receptor 4 (CCR4) antagonists, methoxy or hydroxyl groups were found to be the most potent substituents at the C4 position. In the same series, only small groups were tolerated at the C5, C6, and C7 positions, with C6 analogues being preferred. acs.org This indicates a strict spatial constraint within the receptor's binding pocket around these positions.

The position of substituents also profoundly affects the chemical properties and reactivity of the indazole core, which can in turn influence biological outcomes. For example, the regioselectivity of N-alkylation is heavily influenced by the electronic and steric nature of substituents on the benzene (B151609) portion of the ring. A nitro or methyl carboxylate group at the C-7 position strongly directs alkylation to the N-2 position, whereas a sterically demanding group at C-3 favors N-1 substitution. beilstein-journals.org

Furthermore, SAR studies on inhibitors for pan-Pim kinase showed that substitution at the C-3 position of an azaindazole ring (a nitrogen-containing variant of the indazole core) with five- or six-membered heterocyclic rings resulted in moderate potency. rsc.org In the pursuit of fibroblast growth factor receptor (FGFR) kinase inhibitors, aryl groups at both the C3 and C6 positions of the indazole core were found to be crucial for inhibitory activity. nih.gov

Side Chain Elaboration and Pharmacological Profiles

Modification of the side chains attached to the indazole nucleus is a primary strategy for optimizing pharmacological profiles. The nature of the substituent at the N-1 position, for instance, has a significant impact. For a series of EZH1/EZH2 inhibitors, various substituents at the N-1 position of the indazole ring had a stronger effect on EZH1 potency than on EZH2 potency, allowing for the tuning of selectivity. nih.gov In the development of CCR4 antagonists, N-1 meta-substituted benzyl (B1604629) groups carrying a specific amino-acyl group were identified as the most potent N-1 substituents. acs.org

The side chain at the C-3 position is also a key determinant of activity. For certain anticancer agents, the presence of an indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C-3 position played a crucial role in their inhibitory activities. nih.gov In another example, for inhibitors of mycobacterial lipoamide (B1675559) dehydrogenase, extending an ethyl group at the R3 position to an n-propyl derivative resulted in a significant loss of antibacterial activity. nih.gov

The interplay between different parts of the molecule is also evident. In a series of selective estrogen receptor degraders (SERDs), replacing an ethyl group with a cyclobutyl group on a side chain enhanced potency, while incorporating larger substituents like a trifluoromethyl (CF3) group on an associated aryl ring improved degradation efficacy. nih.gov These examples highlight the intricate relationships between different structural components and their collective impact on the final pharmacological effect.

Table 2: Examples of Side Chain Modifications and Their Pharmacological Impact

Position of ModificationStructural ChangeBiological Target/ActivityResulting Impact on ActivityReference
N-1Introduction of meta-substituted benzyl groups with an α-amino-acyl moietyCCR4 AntagonismMost potent N-1 substituents. acs.org
N-1Substitution with various groupsEZH1/EZH2 InhibitionStronger effect on EZH1 potency than EZH2. nih.gov
C-3Extension of alkyl chain from ethyl to n-propylMycobacterial Lipoamide Dehydrogenase Inhibition>10-fold loss in antibacterial activity. nih.gov
C-3Introduction of substituted carbohydrazide moietyIDO1 Enzyme InhibitionCrucial for strong inhibitory activity. nih.gov
Side ChainReplacement of ethyl with cyclobutyl groupEstrogen Receptor DegradationEnhanced potency. nih.gov

Application of Computational Chemistry in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and providing deep insights into structure-activity relationships. For indazole derivatives, a variety of computational approaches have been successfully applied to guide the development of potent and selective inhibitors.

Ligand-Based and Structure-Based Design Principles

Drug design strategies are often categorized as either ligand-based or structure-based. Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. These methods rely on the knowledge of molecules that are known to be active, comparing a library of compounds with a known active ligand to identify new potential candidates. samipubco.comugm.ac.id For example, ligand-based virtual screening was used to design novel asymmetrical hexahydro-2H-indazole analogs of curcumin. ugm.ac.id

Structure-based design , conversely, is used when a high-resolution 3D structure of the target protein is available. samipubco.com Molecular docking, a key technique in this approach, predicts how a ligand binds to the receptor's active site at an atomic level. samipubco.com This method has been instrumental in the development of indazole derivatives. For instance, docking studies guided the design of Unc-51-Like Kinase 1 (ULK1) inhibitors, where the indazole nitrogen atoms were predicted to form crucial hydrogen bonds with the hinge region of the kinase. nih.gov Similarly, structure-based design was used to optimize a pyrazolopyridone hit into a novel class of indazole-based bacterial GyrB inhibitors with excellent activity. nih.gov

Often, the most powerful approach is to integrate both methods. An integrated ligand- and structure-based virtual screening workflow successfully identified a novel indazole-based compound that could dually bind to both Hsp90 and tubulin, demonstrating the synergy of these computational techniques. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. aboutscience.eu By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules and highlight the key structural features that govern their potency.

Several 2D and 3D-QSAR studies have been conducted on indazole derivatives for various therapeutic targets.

HIF-1α Inhibitors: For indazole derivatives targeting Hypoxia-inducible factor (HIF-1α), 3D-QSAR models were developed to understand the structural features influencing inhibitory potency. The resulting steric and electrostatic contour maps provided a framework for designing new, more potent inhibitors. nih.gov

TTK Inhibitors: In a study on 109 indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors, both 2D and 3D-QSAR models were built. The 2D-QSAR model showed a high correlation coefficient (r² = 0.9512), while the 3D-QSAR model highlighted that steric descriptors were crucial factors governing anticancer activity. longdom.orgresearchgate.net

HDAC Inhibitors: QSAR models were built for 43 indazole derivatives with histone deacetylase (HDAC) inhibitory activity against breast cancer. The models, developed using multiple linear regression (MLR), helped identify compounds with superior inhibitory activity and guided the design of novel, potent drug candidates. nih.gov

These studies demonstrate the power of QSAR in rational drug design, providing predictive models and valuable insights into the structural requirements for the biological activity of indazole derivatives. researchgate.net

Table 3: Summary of QSAR Studies on Indazole Derivatives

Biological TargetQSAR TypeKey Findings/DescriptorsReference
HIF-1α3D-QSARSteric and electrostatic maps provided a structural framework for new inhibitor design. nih.gov
Tyrosine Threonine Kinase (TTK)2D-QSAR & 3D-QSAR2D model had high predictive accuracy (r²=0.9512); 3D model showed steric descriptors were crucial. longdom.org
Histone Deacetylase (HDAC)QSAR (MLR)Models guided the design of novel compounds with high docking scores and potential as anti-breast cancer drug candidates. nih.gov
SAH/MTAN-mediated Quorum SensingQSAR (2D & 3D)Developed a predictive model explaining 85.2% of the variance in inhibitory activity. aboutscience.eu

Molecular Interactions and Receptor Binding Profiling

Investigation of G Protein-Coupled Receptor (GPCR) Interactions

G protein-coupled receptors are a large family of transmembrane receptors that play a crucial role in cellular signaling and are the targets of a significant portion of modern pharmaceuticals. The interaction of indazole derivatives with various GPCRs, particularly dopamine (B1211576) and serotonin (B10506) receptors, has been a subject of extensive research.

Dopamine Receptor Subtypes (D1, D2, D3)

The affinity of indazole derivatives for dopamine receptors varies significantly based on their substitution patterns. While direct binding data for (5-Methoxy-1H-indazol-3-yl)methanol at dopamine receptors is not extensively documented in publicly available literature, structure-activity relationship (SAR) studies on related compounds provide valuable insights.

For the D1 receptor , research on 3-aryl-indazole derivatives has shown that substituents at the 5-position of the indazole ring influence binding affinity, with a bromine substitution showing higher affinity than chlorine or a methyl group. nih.gov The introduction of a (phenylpiperazinyl)butyl substituent at the N1 position of the indazole was found to generally increase affinity for dopamine receptors. nih.gov

Regarding the D2 and D3 receptors , studies on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives, which incorporate an indazole moiety, have demonstrated that these compounds can exhibit high affinity. nih.gov However, the D2-preferring properties of some parent compounds were diminished or eliminated when the pharmacophore was applied to a tropine (B42219) framework. nih.gov For instance, a 5-methoxyindol-3-ylmethyl group failed to induce selective D2 receptor binding in certain structural contexts. nih.gov The affinity of these compounds for D2 and D3 receptors is highly sensitive to the nature and position of substituents on the indazole and aryl rings. Some benzolactam derivatives with a methoxy (B1213986) group have shown high affinity for D2 and D3 receptors, with selectivity influenced by the methoxy group's position. nih.gov

Compound/Derivative ClassReceptor SubtypeBinding Affinity (Ki, nM)Reference
3-Aryl-indazole derivativesD1Varies with substitution nih.gov
N-Substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivativesD2Variable nih.gov
N-Substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivativesD3Variable nih.gov
Benzolactam derivatives with methoxy groupD2High nih.gov
Benzolactam derivatives with methoxy groupD3High nih.gov

Serotonin Receptor Subtypes (5-HT1A, 5-HT2A, 5-HT6, 5-HT7)

The serotonin receptor system is another critical target for therapeutic intervention, and indazole derivatives have shown significant activity at several of its subtypes.

5-HT1A and 5-HT2A Receptors: Research on indazole and piperazine (B1678402) scaffolds has identified multi-target ligands with affinity for both D2 and 5-HT1A/5-HT2A receptors. tandfonline.commdpi.com The affinity is influenced by substituents on the aryl part of the piperazine moiety. tandfonline.com For 5-HT1A receptors, an inverse relationship with the structure compared to dopamine receptors has been observed in some 3-aryl-indazole derivatives, where compounds with a methyl group at the 5-position were more active than those with halogens. nih.gov In contrast, some indazole-3-carboxamides have shown potent antagonist activity at the 5-HT4 receptor, with some displaying cross-reactivity and high affinity for 5-HT2A and 5-HT3 receptors. sci-hub.se

Compound/Derivative ClassReceptor SubtypeBinding Affinity (Ki, nM)ActivityReference
Indazole-piperazine derivatives5-HT1AVariableLigand tandfonline.commdpi.com
Indazole-piperazine derivatives5-HT2AVariableLigand tandfonline.commdpi.com
3-Aryl-indazole derivatives5-HT1AVariableLigand nih.gov
Indazole-3-carboxamides5-HT2AHighAntagonist sci-hub.se
Imidazole-based derivatives5-HT6VariableLigand nih.gov
Imidazole-based derivatives5-HT7VariableLigand nih.gov

Enzyme Inhibition Studies

This compound and its parent scaffold have been investigated for their ability to inhibit various enzymes, indicating a broad potential for therapeutic applications.

Phosphodiesterase (PDE) Inhibition, e.g., PDE9

Phosphodiesterases are enzymes that regulate the levels of cyclic nucleotides, and their inhibition is a strategy for treating a range of diseases. A study focused on the discovery of PDE9 inhibitors for Alzheimer's disease designed and synthesized a series of pyrazolopyrimidinone (B8486647) derivatives. vanderbilt.edu One of these derivatives, (R)-1-cyclopentyl-6-(1-(((5-methoxy-1H-indazol-3-yl)methyl)amino)ethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, incorporates the this compound moiety. vanderbilt.edu This highlights the potential of this specific chemical scaffold in the development of PDE9 inhibitors. While the IC50 value for this particular hybrid molecule was not specified in the provided information, related compounds in the study demonstrated IC50 values in the nanomolar range against PDE9. vanderbilt.edunih.gov

Inhibitor ClassTarget EnzymeIC50 (nM)Reference
Pyrazolopyrimidinone derivativesPDE989 - 91 (for related compounds) vanderbilt.edunih.gov

Kinase Inhibition (General Indazole Derivatives)

The indazole core is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy and other diseases. longdom.orgwikipedia.org Numerous indazole derivatives have been developed as potent inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases. The substitution pattern on the indazole ring plays a critical role in determining the potency and selectivity of these inhibitors. For example, in a series of Akt inhibitors, analogues with a methyl group at the C3 position of the indazole were found to be more potent than the corresponding 3-hydrogen derivatives. nih.govucsf.edu The introduction of a (pyridin-3-yl)methanol derivative in a series of 1H-indazole-3-carboxamides resulted in a compound with excellent GSK-3β inhibitory potency (IC50 = 0.004 μM). nih.gov While specific data for this compound as a kinase inhibitor is not detailed, the presence of the 3-methanol group could influence its interaction with the kinase active site.

Kinase TargetInhibitor ClassIC50Reference
GSK-3β1H-Indazole-3-carboxamide derivative0.004 µM (for a (pyridin-3-yl)methanol derivative) nih.gov
Akt3-Methyl-indazole derivative~5-fold more potent than 3-hydrogen derivative nih.govucsf.edu
FLT32-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamideNanomolar range (for potent derivatives) tandfonline.com

Other Enzyme Targets

The indazole scaffold has been explored for its inhibitory activity against other enzymes as well. For instance, some indazole derivatives have been investigated as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. ucsf.edu Structure-activity relationship studies revealed that 1-benzyl, 3-OH, and 5-OMe or 5-OH substitutions on the indazole ring were relevant for 5-LOX inhibition. ucsf.edu This suggests that the 5-methoxy group present in this compound could contribute to activity against such enzymes.

Modulation of Nuclear Receptors and Transcription Factors, e.g., Aryl Hydrocarbon Receptor (AHR)

There is no available information from the conducted searches regarding the modulation of the Aryl Hydrocarbon Receptor or other nuclear receptors and transcription factors by this compound.

Computational Molecular Docking and Dynamics Simulations for Ligand-Target Complexes

No computational molecular docking or dynamics simulation studies for ligand-target complexes involving this compound were found in the conducted searches.

Preclinical Biological Activity and Mechanistic Studies

Antimicrobial and Antifungal Efficacy of Indazole Derivatives

Indazole derivatives have demonstrated notable efficacy against a variety of microbial and fungal pathogens, highlighting their potential as a source for new anti-infective agents.

Antibacterial Spectrum and Potency

Derivatives of the indazole scaffold have been shown to possess a broad spectrum of antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. Certain 1H-indazole derivatives have shown inhibitory activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium tandfonline.com. For instance, a series of N-methyl-3-aryl indazoles were synthesized and tested, with compounds 5a, 5b, 5i, and 5j demonstrating significant inhibitory activity against various microbial strains researchgate.net.

The mechanism of action for some indazole derivatives involves the inhibition of bacterial DNA gyrase, a clinically validated target pnrjournal.com. Specifically, certain indazole derivatives have been identified as potent inhibitors of the GyrB subunit of DNA gyrase, showing excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) pnrjournal.com.

Table 1: Antibacterial Activity of Selected Indazole Derivatives

CompoundTarget OrganismActivityReference
5aXanthomonas campestrisZone of inhibition: 2.1 cm researchgate.net
5iXanthomonas campestrisZone of inhibition: 2.3 cm researchgate.net
5fXanthomonas campestrisZone of inhibition: 2.2 cm researchgate.net
5jBacillus megateriumZone of inhibition: 1.6 cm researchgate.net
5aBacillus megateriumZone of inhibition: 1.5 cm researchgate.net
5hBacillus megateriumZone of inhibition: 1.2 cm researchgate.net
5jEscherichia coliZone of inhibition: 1.6 cm researchgate.net
5aEscherichia coliZone of inhibition: 1.5 cm researchgate.net

Antifungal Spectrum and Potency

Indazole derivatives have also exhibited significant antifungal properties against various fungal pathogens. A number of indazole-containing compounds have been reported as potent antifungal agents researchgate.net. For example, studies have demonstrated the antifungal activity of indazole derivatives against Candida albicans researchgate.netuchile.cl.

A series of 3-phenyl-1H-indazole derivatives, in particular, showed broad anticandidal activity against C. albicans, C. glabrata, and C. tropicalis strains. Compound 10g, which features an N,N-diethylcarboxamide substituent, was identified as the most active against C. albicans and both miconazole-susceptible and resistant C. glabrata species niscair.res.in. This suggests that the 3-phenyl-1H-indazole scaffold is a promising starting point for the development of new antifungal drugs niscair.res.in.

Table 2: Antifungal Activity of Selected Indazole Derivatives

Compound/Derivative SeriesTarget OrganismActivityReference
3-phenyl-1H-indazole moiety (10a–i)Candida albicans, C. glabrata, C. tropicalisBroad anticandidal activity niscair.res.in
Compound 10g (N,N-diethylcarboxamide substituent)Candida albicans, Miconazole susceptible and resistant C. glabrataMost active in the series niscair.res.in
Indazole derivativesCandida albicansPromising results uchile.cl

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular drugs. Indazole derivatives have been investigated as potential candidates in this area. Some cyclohexenone and indazole derivatives have been synthesized and screened for their antitubercular activity niscair.res.in.

In one study, novel indazole derivatives were developed as inhibitors of glutamate (B1630785) racemase, a key target in M. tuberculosis. Compounds 11 and 22 from an indazole series were identified as potent inhibitors, demonstrating activity against both replicating and non-replicating bacteria nih.gov. Another study reported the synthesis of cyclohexenone and indazole derivatives, with some compounds showing moderate activity against Mycobacterium tuberculosis H37Rv niscair.res.inresearchgate.net. Furthermore, in silico screening of indazole-based natural alkaloids has suggested their potential as antitubercular agents pnrjournal.com.

Antiprotozoal Activities, e.g., Anti-leishmanial and Anti-chagasic

Indazole derivatives have shown promising activity against several protozoan parasites, including those responsible for leishmaniasis and Chagas disease.

Some 5-nitroindazole (B105863) derivatives have demonstrated potent in vitro activity against Leishmania amazonensis csic.es. Specifically, 2-benzyl-5-nitroindazolin-3-one derivatives have shown selective and potent activity, making them promising candidates for further investigation as anti-leishmanial agents csic.es. In another study, 3-alkoxy-1-benzyl-5-nitroindazole derivatives exhibited significant in vitro activity against L. amazonensis, L. infantum, and L. mexicana mdpi.com. Two compounds from this series were also active against the intracellular amastigote stage of the parasite mdpi.com. The mechanism of action for some indazole N-oxide derivatives against Leishmania has been explored, indicating the importance of the N-oxide group for their leishmanicidal activity uchile.cl.

Regarding Chagas disease, caused by Trypanosoma cruzi, several indazole derivatives have been identified as potent inhibitors. A series of 1,2-disubstituted 5-nitroindazolin-3-ones showed high trypanocidal activity with low toxicity nih.gov. The 5-nitroindazolin-3-one system is considered a novel anti-T. cruzi scaffold nih.gov. Furthermore, 1-substituted 2-benzyl-5-nitroindazolin-3-ones have demonstrated efficiency against different morphological forms of T. cruzi nih.gov. The trypanocidal action of 5-nitroindazoles is thought to involve the inhibition of trypanothione (B104310) reductase and potentially an oxidative stress mechanism researchgate.net.

Table 3: Antiprotozoal Activity of Selected Indazole Derivatives

Compound/Derivative SeriesTarget OrganismActivity Metric (IC50)Reference
2-Benzyl-1-propyl-5-nitroindazolin-3-one (22)Trypanosoma cruzi (epimastigotes)High trypanocidal activity nih.gov
2-Benzyl-1-isopropyl-5-nitroindazolin-3-one (23)Trypanosoma cruzi (epimastigotes)High trypanocidal activity nih.gov
2-Benzyl-1-butyl-5-nitroindazolin-3-one (24)Trypanosoma cruzi (epimastigotes)High trypanocidal activity nih.gov
3-Alkoxy-1-benzyl-5-nitroindazole derivativesLeishmania amazonensis, L. infantum, L. mexicana (promastigotes)Comparable to Amphotericin B mdpi.com
1-Substituted 2-benzyl-5-nitroindazolin-3-ones (Series A)Trypanosoma cruzi (amastigotes)IC50 = 0.22-0.54 μM nih.gov
3-Cyano-2-(4-nitrophenyl)-2H-indazole N1-oxideLeishmania spp.Leishmanocidal activity uchile.cl

Antiproliferative and Anticancer Mechanisms

The indazole scaffold is present in several FDA-approved small-molecule anticancer drugs, underscoring its importance in oncology research.

In Vitro Inhibition of Cancer Cell Growth and Migration

Numerous studies have reported the potent in vitro antiproliferative activity of indazole derivatives against a variety of cancer cell lines. For instance, one study identified compound 2f from a series of indazole derivatives that exhibited potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM nih.gov. This compound was shown to inhibit cell proliferation and colony formation in the 4T1 breast cancer cell line and induce apoptosis nih.gov.

Another study reported the design and synthesis of novel 6-substituted aminoindazole derivatives, with compound 36 showing potent anti-proliferative activity in human colorectal cancer cells (HCT116) with an IC50 value of 0.4 μM rsc.org. This compound was also found to suppress the expression of the IDO1 protein, an important target in cancer immunotherapy rsc.org. Furthermore, novel benzimidazole (B57391) and indazole analogues have been developed as tubulin polymerization inhibitors, with compound 12b exhibiting strong inhibitory effects on the growth of cancer cells with an average IC50 value of 50 nM acs.org.

Table 4: In Vitro Antiproliferative Activity of Selected Indazole Derivatives

CompoundCancer Cell LineActivity Metric (IC50)Reference
2fVarious cancer cell lines0.23–1.15 μM nih.gov
36HCT116 (Human colorectal cancer)0.4 μM rsc.org
12bVarious cancer cell lines50 nM (average) acs.org
6oK562 (Chronic myeloid leukemia)5.15 µM mdpi.com
5kHep-G2 (Hepatoma)3.32 µM mdpi.com

Lack of Direct Preclinical Data for (5-Methoxy-1H-indazol-3-yl)methanol

Following a comprehensive review of scientific literature, there is a notable absence of published preclinical studies detailing the direct biological and mechanistic activity of the specific chemical compound this compound. The available research does not provide specific data for this compound in the areas of oncogenic pathway inhibition, anti-inflammatory and immunomodulatory effects, or direct central nervous system activity.

The body of scientific work on related molecules indicates that the 5-methoxy-1H-indazol-3-yl core structure is a recognized pharmacophore. This means it is used as a foundational chemical scaffold for the synthesis of more complex derivative compounds. Researchers have explored these more elaborate derivatives for various therapeutic applications.

For instance, various patents and research articles describe 5-substituted indazole derivatives as potential inhibitors of protein kinases, including Pim-1 google.com. Similarly, complex molecules incorporating the indazole framework have been investigated for anti-inflammatory properties, often linked to the modulation of cytokine expression researchgate.netacs.orgmdpi.com. In the realm of neuroscience, the indazole nucleus is explored as a bioisostere of the indole (B1671886) ring, leading to the development of derivatives tested for activity in the central nervous system and their potential in addressing neurodegenerative conditions researchgate.netacs.orgresearchgate.net.

However, these studies focus on the biological activities of the final, complex derivatives rather than the parent compound, this compound. The role of this compound in this research is consistently presented as that of a precursor or chemical intermediate in a multi-step synthesis process.

Consequently, as there are no direct and detailed research findings or data tables available in the public domain for the specific biological activities of this compound as outlined, it is not possible to construct the requested scientific article.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of (5-Methoxy-1H-indazol-3-yl)methanol in solution. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, characteristic signals are expected for the aromatic protons on the indazole ring, the methoxy (B1213986) group protons, the methylene (B1212753) protons of the methanol (B129727) group, the hydroxyl proton, and the N-H proton of the indazole ring. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing nature of the fused pyrazole (B372694) ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show distinct signals for the eight carbon atoms, including the methoxy carbon, the methylene carbon, and the six carbons of the indazole ring. The chemical shifts provide insight into the electronic structure of the bicyclic system.

Tautomerism Studies: Indazole derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. NMR spectroscopy is instrumental in studying this phenomenon. najah.edu While the 1H-tautomer is generally more stable, the position of the N-H proton can influence the chemical shifts of the ring protons and carbons. bohrium.comresearchgate.net In solution, a dynamic equilibrium may exist, which can be studied using variable temperature NMR experiments. For this compound, the substitution at the 3-position generally favors the 1H-tautomer. Comparison of the observed chemical shifts with those of N-methylated analogs (1-methyl and 2-methyl derivatives) can definitively establish the predominant tautomeric form in a given solvent. researchgate.netbeilstein-journals.org

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous indazole derivatives. nih.gov

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
NH (Position 1)~12.5 (broad s)-Chemical shift is highly dependent on solvent and concentration.
CH₂OH (at C3)~4.8 (s)~58.0Methylene protons.
CH₂OH (at C3)Variable (broad s)-Hydroxyl proton, shift is solvent-dependent and may exchange.
H4~7.4 (d)~114.0Aromatic proton.
OCH₃ (at C5)~3.8 (s)~55.6Methoxy group protons.
H6~6.9 (dd)~115.0Aromatic proton.
H7~7.1 (d)~100.0Aromatic proton.
C3-~144.0Carbon bearing the methanol group.
C3a-~141.0Bridgehead carbon.
C5-~155.0Carbon bearing the methoxy group.
C7a-~122.0Bridgehead carbon.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While a specific crystal structure for this compound is not publicly available, analysis of related indazole derivatives allows for a detailed prediction of its solid-state characteristics. nih.govresearchgate.net

Molecular Conformation: The indazole ring system is expected to be essentially planar. The substituents—the methoxy group at C5 and the methanol group at C3—will lie close to this plane. The torsion angles will define the precise orientation of the methoxy and hydroxymethyl groups relative to the bicyclic core.

The following table summarizes the expected crystallographic parameters and interaction types for this compound based on published data for analogous structures. nih.govresearchgate.netmdpi.com

ParameterExpected Value / Observation
Crystal SystemLikely Monoclinic or Triclinic
Indazole Ring SystemEssentially planar
Primary Intermolecular InteractionsN-H···N, O-H···N, O-H···O Hydrogen Bonds
Secondary Intermolecular InteractionsC-H···O Hydrogen Bonds, π-π stacking
Common Supramolecular MotifsDimers, chains, or sheets

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental formula.

For this compound, the calculated monoisotopic mass is 178.0742 g/mol for the molecular formula C₉H₁₀N₂O₂. HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 179.0815.

Fragmentation Pattern: Electron ionization (EI) or collision-induced dissociation (CID) of the protonated molecule would lead to a characteristic fragmentation pattern. Key fragmentation pathways for indazole derivatives often involve the cleavage of substituents from the ring. For this compound, expected fragmentation includes:

Loss of a hydroxyl radical (•OH): Leading to a fragment at m/z 161.

Loss of formaldehyde (B43269) (CH₂O): From the hydroxymethyl group, resulting in a 5-methoxy-1H-indazole fragment at m/z 148.

Loss of the entire hydroxymethyl group (•CH₂OH): Yielding an ion at m/z 147.

Subsequent loss of CO or HCN: From the indazole ring structure following initial fragmentations. researchgate.net

The precise fragmentation pattern serves as a molecular fingerprint, aiding in structural confirmation.

SpeciesFormulaCalculated Exact Mass (m/z)Description
[M]⁺•C₉H₁₀N₂O₂178.0742Molecular Ion
[M+H]⁺C₉H₁₁N₂O₂179.0815Protonated Molecule
[M+Na]⁺C₉H₁₀N₂O₂Na201.0634Sodium Adduct
[M-CH₂O+H]⁺C₈H₉N₂O149.0710Fragment from loss of formaldehyde
[M-CH₂OH]⁺C₈H₇N₂O147.0553Fragment from loss of hydroxymethyl radical

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The most prominent peaks would include:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group of the methanol substituent, with the broadening due to hydrogen bonding. pressbooks.publibretexts.org

N-H Stretch: A moderate to sharp peak typically appearing around 3300-3500 cm⁻¹, corresponding to the N-H bond in the indazole ring.

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aliphatic C-H stretches from the methoxy and methylene groups will be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). vscht.cz

C=C and C=N Stretches: Aromatic ring stretching vibrations for the indazole core are expected in the 1450-1620 cm⁻¹ region.

C-O Stretches: Strong absorption bands between 1000-1250 cm⁻¹ corresponding to the C-O stretching of the aryl ether (methoxy group) and the primary alcohol.

This combination of absorption bands provides a clear spectroscopic signature for the compound.

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)Expected Appearance
AlcoholO-H stretch3200 - 3600Strong, Broad
Indazole AmineN-H stretch3300 - 3500Moderate, Sharp
AromaticC-H stretch3000 - 3100Weak to Moderate
Aliphatic (CH₃, CH₂)C-H stretch2850 - 2960Moderate to Strong
Aromatic RingC=C / C=N stretch1450 - 1620Moderate, Multiple Bands
Aryl Ether / AlcoholC-O stretch1000 - 1250Strong

Emerging Research Avenues and Future Perspectives

Development of Novel Synthetic Methodologies for Functionalized Indazoles

The growing importance of indazole-based compounds has spurred significant innovation in synthetic organic chemistry, with a focus on creating more efficient, versatile, and environmentally benign methods for their preparation. These advancements are crucial for accessing a wider array of functionalized indazoles, including derivatives of (5-Methoxy-1H-indazol-3-yl)methanol.

Historically, the synthesis of indazoles often involved multi-step procedures with harsh reaction conditions. However, recent research has unveiled several elegant and powerful strategies. One promising approach involves the transition-metal-catalyzed C-H bond activation and subsequent cyclization. thieme-connect.de This method offers a highly atom- and step-economical pathway to complex indazole structures, minimizing the need for pre-functionalized starting materials. thieme-connect.de For instance, rhodium(III)-catalyzed tandem C-H alkylation followed by intramolecular decarboxylative cyclization of azoxy compounds has proven effective for constructing the indazole core. thieme-connect.de

Another area of intense investigation is the use of 1H-indazole N-oxides as versatile intermediates. These compounds can be selectively functionalized at the C3 position, allowing for the introduction of diverse chemical groups such as amino, chloro, hydroxy, and aryl moieties. diva-portal.org This strategy provides a robust platform for creating libraries of novel indazole derivatives for biological screening. diva-portal.org

Furthermore, metal-free synthetic routes are gaining prominence due to their reduced cost and environmental impact. One such method involves the synthesis of 1H-indazoles from o-aminobenzoximes, which proceeds under mild conditions and is amenable to large-scale production. bldpharm.com Researchers have also explored novel rearrangements, such as the transformation of 7-nitroisatins in the presence of hydrazine (B178648) hydrate, to access functionalized indazoles. grafiati.com

More recent developments include copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes, which provides a direct route to 3-alkenyl-2H-indazoles. researchgate.net These innovative synthetic methodologies are not only expanding the chemical space of accessible indazole derivatives but are also facilitating the efficient production of key intermediates like this compound and its analogs.

Exploration of this compound as a Versatile Synthetic Intermediate

This compound serves as a highly valuable and versatile intermediate in the synthesis of a wide range of more complex, biologically active molecules. Its utility stems from the presence of multiple reactive sites: the hydroxyl group at the 3-position, the methoxy (B1213986) group at the 5-position, and the nitrogen atoms of the pyrazole (B372694) ring.

The primary alcohol functionality of the hydroxymethyl group is a key handle for derivatization. It can be readily oxidized to the corresponding aldehyde, 5-methoxy-1H-indazole-3-carbaldehyde. This aldehyde is a crucial precursor for the synthesis of various therapeutic agents. For example, it has been used in the synthesis of potent inhibitors of phosphodiesterase 9 (PDE9), a potential target for the treatment of Alzheimer's disease. nih.gov Specifically, reductive amination of 5-methoxy-1H-indazole-3-carbaldehyde with appropriate amines has yielded compounds such as (R)-1-cyclopentyl-6-(1-(((5-methoxy-1H-indazol-3-yl)methyl)amino)ethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. nih.gov

The hydroxyl group can also be converted into a good leaving group, facilitating nucleophilic substitution reactions to introduce a variety of other functional groups at the C3-methyl position. This allows for the construction of diverse molecular architectures. While direct examples with this compound are emerging, the analogous reactivity of (1H-indol-3-yl)methanols, which are used as versatile pre-electrophiles for C-C bond functionalization, highlights the synthetic potential. d-nb.info

Furthermore, the indazole ring itself can be subjected to further functionalization. The nitrogen atoms can be alkylated or acylated to modulate the compound's physicochemical properties, such as solubility and metabolic stability. The methoxy group at the 5-position can also be a site for modification, for instance, through demethylation to the corresponding phenol, which can then be further derivatized. This multi-faceted reactivity makes this compound a powerful building block for combinatorial chemistry and the generation of libraries of novel compounds for drug discovery.

Identification of New Biological Targets for Indazole-Based Therapeutics

The indazole scaffold has proven to be a remarkably versatile pharmacophore, with derivatives demonstrating activity against a broad spectrum of biological targets. This has led to the development of indazole-based drugs for a variety of diseases, and ongoing research continues to identify new therapeutic applications. d-nb.infoCurrent time information in Bangalore, IN.

In the realm of oncology, indazole derivatives have been successfully developed as inhibitors of several key protein kinases involved in cancer cell proliferation and survival. These include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), c-Met, Heat Shock Protein 90 (HSP90), and Vascular Endothelial Growth Factor Receptor (VEGFR2). d-nb.infoCurrent time information in Bangalore, IN. More recently, Tyrosine Threonine Kinase (TTK) and Aurora kinases have emerged as new targets for indazole-based anticancer agents. nih.govjmchemsci.com

Beyond cancer, the therapeutic potential of indazoles extends to neurodegenerative disorders. Researchers have identified indazole derivatives that act as potent antagonists of Leucine-Rich Repeat Kinase 2 (LRRK2) and inhibitors of monoamine oxidases, both of which are promising targets for the treatment of Parkinson's disease. d-nb.infoCurrent time information in Bangalore, IN. Additionally, inhibitors of Phosphodiesterase 9 (PDE9) based on the indazole scaffold are being investigated for their potential in treating Alzheimer's disease. nih.gov

The anti-inflammatory properties of indazoles are also being actively explored. Compounds that inhibit Cyclooxygenase-2 (COX-2) and Fibroblast Growth Factor Receptor (FGFR) have shown promise in preclinical models. d-nb.infoCurrent time information in Bangalore, IN. In a novel application, indazole derivatives have been identified as agonists of the Aryl Hydrocarbon Receptor (AHR), demonstrating potential for the treatment of psoriasis. rsc.org Furthermore, the indazole scaffold is being investigated for the development of new antibacterial agents and as inhibitors of Histone Deacetylases (HDACs), which are implicated in a variety of diseases, including cancer. researchgate.net

Table 1: Emerging Biological Targets for Indazole-Based Therapeutics

Therapeutic Area Biological Target Potential Indication Reference(s)
Oncology Tyrosine Threonine Kinase (TTK) Cancer jmchemsci.com
Oncology Aurora Kinases Cancer nih.gov
Oncology Janus Kinase (JAK) Cancer nih.gov
Oncology Histone Deacetylases (HDACs) Cancer researchgate.net
Neurology Phosphodiesterase 9 (PDE9) Alzheimer's Disease nih.gov
Dermatology Aryl Hydrocarbon Receptor (AHR) Psoriasis rsc.org
Infectious Diseases Various bacterial enzymes Bacterial Infections d-nb.infoCurrent time information in Bangalore, IN.

Computational Design and Virtual Screening for Enhanced Potency and Selectivity

The integration of computational methods into the drug discovery pipeline has revolutionized the way new therapeutic agents are designed and optimized. For indazole-based compounds, in silico techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies are playing a pivotal role in accelerating the development of potent and selective drug candidates. jmchemsci.com

Molecular docking simulations allow researchers to predict the binding mode and affinity of indazole derivatives to their biological targets. This information is invaluable for understanding the molecular basis of their activity and for guiding the design of new analogs with improved potency. For example, docking studies have been instrumental in the development of indazole-based inhibitors of Tyrosine Threonine Kinase (TTK) and Janus Kinase (JAK). nih.govjmchemsci.com

Virtual screening of large compound libraries is another powerful computational approach for identifying novel indazole-based hits. By computationally screening millions of virtual compounds, researchers can prioritize a smaller, more manageable set of molecules for synthesis and biological testing. This approach has been successfully employed to discover new indazole derivatives as inhibitors of Histone Deacetylases (HDACs) and modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is used to establish a mathematical relationship between the chemical structure of indazole derivatives and their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby streamlining the optimization process. 2D- and 3D-QSAR models have been developed for indazole-based TTK inhibitors with high predictive accuracy. jmchemsci.com

Furthermore, computational techniques like AlleGrow have been used to design highly potent non-steroidal indazole amides as glucocorticoid receptor (GR) agonists by exploiting previously unexplored binding sites on the receptor. The accuracy of these computational designs has been validated through X-ray crystallography, demonstrating the power of these methods to guide the discovery of truly novel therapeutic agents. The use of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models is also becoming standard practice to assess the drug-like properties of new indazole scaffolds early in the discovery process.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5-Methoxy-1H-indazol-3-yl)methanol from indazole precursors?

  • Methodological Answer : A common approach involves reducing a carbonyl precursor (e.g., 5-methoxy-1H-indazole-3-carbaldehyde) using NaBH₄ in methanol or ethanol. For example, in analogous indole derivatives, NaBH₄ reduction of an aldehyde group yielded the corresponding methanol product with >80% efficiency after purification via flash column chromatography . Confirm completion using TLC and characterize via 1^1H/13^13C-NMR and HR-ESI-MS to verify the hydroxyl group and methoxy substitution.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H-NMR should show distinct signals for the methoxy group (~3.8 ppm) and the hydroxymethyl proton (~4.6 ppm). 13^13C-NMR will confirm carbon environments (e.g., methoxy at ~55 ppm, hydroxymethyl carbon at ~60 ppm) .
  • Mass Spectrometry : HR-ESI-MS should match the exact mass of the molecular ion (C₉H₁₀N₂O₂: calculated 178.0742).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water) and refine using SHELXL .

Advanced Research Questions

Q. What strategies optimize the regioselective functionalization of the indazole core in this compound?

  • Methodological Answer :

  • Protection/Deprotection : Protect the hydroxymethyl group with TBSCl (tert-butyldimethylsilyl chloride) to prevent undesired reactions during electrophilic substitutions (e.g., nitration, halogenation).
  • Directed Metalation : Use LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate the indazole N-H, enabling directed ortho-metalation for C-4 functionalization .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd catalysts to introduce aryl/heteroaryl groups at C-4/C-7 positions, leveraging the methoxy group’s electron-donating effect for enhanced reactivity .

Q. How can conflicting spectroscopic data (e.g., unexpected peaks in NMR) be resolved during characterization?

  • Methodological Answer :

  • Dynamic Effects : Check for tautomerism (e.g., NH tautomerism in indazole) by recording NMR at variable temperatures (25°C to 60°C).
  • Impurity Analysis : Use HPLC-MS to identify by-products (e.g., oxidation of hydroxymethyl to carboxylic acid).
  • Crystallographic Validation : Resolve ambiguities via X-ray diffraction, as seen in bis-indolylalkane derivatives where crystal structures clarified substituent orientation .

Q. What computational methods aid in predicting the reactivity and stability of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic sites. For example, the C-4 position in indazole derivatives shows higher electrophilicity due to methoxy resonance effects.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict aggregation or stability issues during biological assays .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Parameter Screening : Systematically vary reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using DoE (Design of Experiments). For instance, NaBH₄ reduction in THF may yield lower purity than ethanol due to reduced solubility.
  • By-Product Analysis : Use LC-MS to trace side reactions (e.g., over-reduction or methoxy cleavage) that reduce yield.
  • Reproducibility Protocols : Adopt strict anhydrous conditions and inert atmospheres, as moisture can deactivate NaBH₄ or promote hydrolysis .

Analytical and Structural Techniques

Q. What advanced crystallographic techniques resolve challenges in determining hydrogen bonding networks for this compound?

  • Methodological Answer :

  • High-Resolution XRD : Collect data at 90 K to minimize thermal motion artifacts. Refine hydrogen atom positions using SHELXL’s HFIX commands .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O-H···N hydrogen bonds) using CrystalExplorer, as demonstrated in bis-indolylalkane structures .

Biological Application Design

Q. How can researchers design SAR (Structure-Activity Relationship) studies for this compound derivatives?

  • Methodological Answer :

  • Scaffold Modification : Synthesize analogs with variations at C-5 (methoxy → ethoxy, hydroxyl) and C-3 (hydroxymethyl → carboxamide).
  • In Silico Screening : Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis.
  • Bioassay Validation : Test inhibitory activity in enzyme assays (e.g., COX-2) with IC₅₀ determination, referencing protocols from indole-based inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.